1,2-Dimethoxy-3-fluoro-4-(trifluoromethylthio)benzene
CAS No.:
Cat. No.: VC18834195
Molecular Formula: C9H8F4O2S
Molecular Weight: 256.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H8F4O2S |
---|---|
Molecular Weight | 256.22 g/mol |
IUPAC Name | 3-fluoro-1,2-dimethoxy-4-(trifluoromethylsulfanyl)benzene |
Standard InChI | InChI=1S/C9H8F4O2S/c1-14-5-3-4-6(16-9(11,12)13)7(10)8(5)15-2/h3-4H,1-2H3 |
Standard InChI Key | KDOQYLMLSKFCSB-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C(=C(C=C1)SC(F)(F)F)F)OC |
Introduction
Overview of the Compound
1,2-Dimethoxy-3-fluoro-4-(trifluoromethylthio)benzene is an aromatic compound characterized by a benzene ring substituted with:
-
Two methoxy groups (-OCH₃) at positions 1 and 2.
-
A fluorine atom (-F) at position 3.
-
A trifluoromethylthio group (-SCF₃) at position 4.
This unique combination of functional groups suggests potential applications in organic synthesis, medicinal chemistry, and materials science due to its electron-withdrawing and electron-donating substituents.
Molecular Formula
C₉H₉F₄O₂S
Molecular Weight
Approximately 256.22 g/mol (calculated).
Structural Features
-
The methoxy groups are electron-donating through resonance effects, increasing the electron density on the benzene ring.
-
The trifluoromethylthio group is highly electron-withdrawing due to the electronegativity of fluorine atoms, which may influence reactivity patterns.
-
The fluorine atom further contributes to the electron-withdrawing nature of the molecule, making it a candidate for electrophilic aromatic substitution reactions.
Potential Applications
-
Pharmaceuticals:
-
Compounds with fluorine and trifluoromethyl groups often exhibit enhanced metabolic stability and bioavailability in drug design.
-
The combination of electron-donating and withdrawing groups may allow fine-tuning of biological activity.
-
-
Agrochemicals:
-
Substituted aromatic compounds are commonly used as herbicides, fungicides, or insecticides.
-
The trifluoromethylthio group is known for its role in improving potency and environmental stability.
-
-
Materials Science:
-
Fluorinated aromatics are utilized in creating high-performance polymers or liquid crystals due to their thermal and chemical stability.
-
Synthetic Considerations
The synthesis of this compound likely involves:
-
Starting Material: A dihalogenated benzene derivative (e.g., 1,2-dihalobenzene).
-
Methoxylation: Introduction of methoxy groups via Williamson ether synthesis or nucleophilic substitution.
-
Fluorination: Selective introduction of a fluorine atom using reagents like Selectfluor or KF.
-
Trifluoromethylthiolation: Addition of the trifluoromethylthio group using reagents such as trifluoromethanesulfenyl chloride (CF₃SCl).
Safety and Handling
Given the presence of fluorine-containing groups:
-
Toxicity: Likely low but should be handled with caution due to potential bioactivity.
-
Stability: Expected to be thermally stable but reactive under strong acidic or basic conditions.
-
Environmental Impact: Fluorinated compounds may persist in the environment; proper disposal is essential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume